
(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methylated Purines in Urinary Stones
A study by Safranow and Machoy (2005) investigated the presence of methylated purines, including derivatives similar in structure to "(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione", in urinary calculi. The research found that these compounds could appear as admixtures in uric acid stones, suggesting their involvement in the pathogenesis of urolithiasis. This indicates a potential application of studying methylated purines in understanding and possibly preventing stone formation in the urinary system (Safranow & Machoy, 2005).
Exposure and Pharmacokinetics
The pharmacokinetics of similar compounds have been explored, focusing on absorption, metabolism, and excretion patterns in humans. Nihlen, Löf, and Johanson (1998) conducted a study on the toxicokinetics of methyl tertiary-butyl ether (MTBE), a compound with structural elements similar to the chemical . They found that MTBE exhibited low metabolic blood clearance and outlined its kinetic profile in the human body. These findings provide a foundation for understanding how similar compounds might be metabolized and could inform safety and exposure assessments in occupational and environmental settings (Nihlen, Löf, & Johanson, 1998).
Neuroprotective Potential
Research into the neuroprotective effects of caffeine and related purine analogs, such as adenosine receptor antagonists, suggests potential therapeutic applications for Parkinson's disease and other neurodegenerative conditions. Chen et al. (2001) examined how caffeine, acting through A2A adenosine receptor inactivation, offered neuroprotection in a model of Parkinson's disease. The study highlighted the relevance of purine-based compounds in modulating neurological pathways and their potential in developing treatments for neurodegenerative diseases (Chen et al., 2001).
Metabolic Effects and Toxicokinetics
Walker et al. (2016) delved into the metabolic effects of trichloroethylene (TCE), noting disruptions in purine metabolism among workers exposed to TCE. Their high-resolution metabolomics analysis revealed changes in purine catabolism and suggested potential biomarkers for exposure and toxicity assessments. The study's approach to examining metabolic responses to environmental toxins could be applied to research on "this compound" and its analogs (Walker et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion.
Mode of Action
The compound acts as a competitive inhibitor of DPP-4 . By binding to the active site of the enzyme, it prevents the degradation of incretin hormones, thereby enhancing their biological activity. This results in increased insulin secretion and decreased glucagon release, leading to better control of blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby improving glycemic control.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, DPP-4 inhibitors generally exhibit good oral bioavailability. They are absorbed rapidly after oral administration and are widely distributed throughout the body. They are primarily metabolized by the liver and excreted in the urine .
Result of Action
The inhibition of DPP-4 by this compound leads to improved glycemic control, as evidenced by a decrease in HbA1c levels . This is due to the increased levels of active GLP-1, which enhance insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels.
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-5-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-9-6-11(2)7-10-20/h4-5,11H,6-10H2,1-3H3,(H,18,22,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXWTYGLXCVOS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

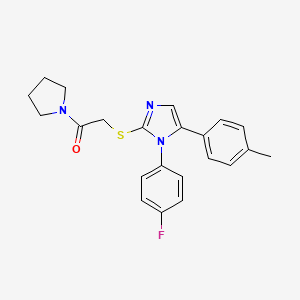
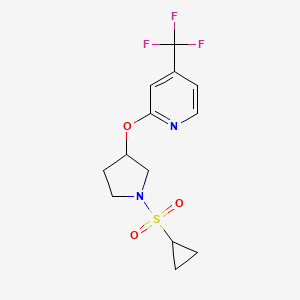
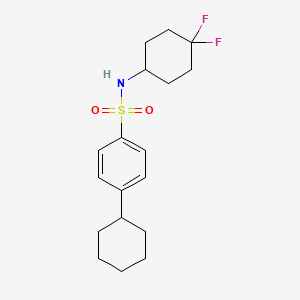
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)
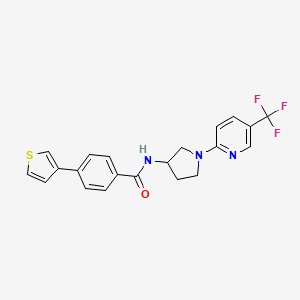
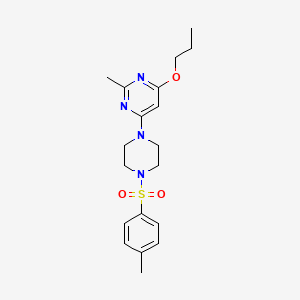
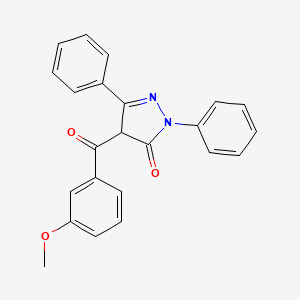
![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)



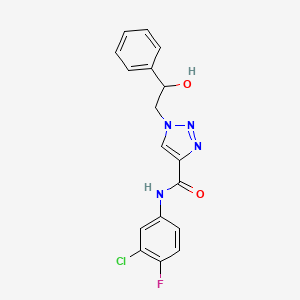
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)